molecular formula C22H21N3O5S B3312303 N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946305-67-5

N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3312303
CAS No.: 946305-67-5
M. Wt: 439.5 g/mol
InChI Key: DVRPSNZQFASNCN-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 3,5-dimethoxybenzamide group at position 2 and a carbamoylmethyl-linked 3-acetylphenyl moiety at position 2. The 3-acetyl group introduces a hydrogen-bond acceptor, while the methoxy groups enhance solubility and modulate electronic properties.

Properties

IUPAC Name

N-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-13(26)14-5-4-6-16(7-14)23-20(27)10-17-12-31-22(24-17)25-21(28)15-8-18(29-2)11-19(9-15)30-3/h4-9,11-12H,10H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPSNZQFASNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced via an acylation reaction using acetyl chloride and a suitable base.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the thiazole intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Class/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 3-Acetylphenyl, 3,5-dimethoxy ~423–430 (estimated) High solubility, H-bond acceptor
BF38380 () Thiazole 3-Fluorophenyl, 3,5-dimethoxy 415.438 Enhanced metabolic stability
Thiazolylmethylcarbamate m () Thiazole Hydroperoxy, ureido Not reported Prodrug potential, oxidative
Methyl ester () Thiadiazole Phenylcarbamoyl, methoxy 369.4000 Intermediate, lower solubility
Oxadiazole 5f () Oxadiazole Dibenzylamino, ethylphenyl ~450–470 (estimated) High lipophilicity

Biological Activity

N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a thiazole derivative that has garnered significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

The compound features a thiazole ring and a benzamide group, which are known for their diverse biological activities. Its structure is represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 372.44 g/mol

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, particularly those related to the mitogen-activated protein kinase (MAPK) pathway.
  • Receptor Modulation : It interacts with various receptors that regulate cell proliferation and apoptosis.
  • Biochemical Pathways : The compound affects multiple biochemical pathways, including those involved in inflammation and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics and moderate bioavailability. Studies suggest that it undergoes hepatic metabolism, with a half-life suitable for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through in vitro assays against various cancer cell lines.

Cell Line Inhibition (%) at 10 µM
RPMI-8226 (Leukemia)92.72
NCI-H522 (Lung)94.57
HCT-15 (Colon)98.05
SNB-75 (CNS)80.85
MDA-MB-43 (Melanoma)95.29
OVCAR-4 (Ovarian)96.33
A498 (Renal)81.27
T-47D (Breast)89.47

The compound demonstrated significant inhibition across multiple cancer types, suggesting broad-spectrum anticancer properties.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by the National Cancer Institute screened this compound against the NCI 60 cell line panel, revealing substantial anti-proliferative activity across various tumor types . The results indicated that the compound could serve as a lead structure for developing new anticancer therapies.
  • Mechanistic Insights : Further investigations into its mechanism revealed that this compound induces apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

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